molecular formula C₂₅H₃₆O₇ B1147325 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal CAS No. 101524-47-4

17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal

Cat. No.: B1147325
CAS No.: 101524-47-4
M. Wt: 448.55
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl3, 400 MHz):
    • δ 5.68 (1H, d, J = 10 Hz, H-6): Characteristic of the Δ5 double bond.
    • δ 4.10–3.85 (8H, m, ketal –OCH2CH2O–): Protons from the two ethylene ketal groups.
    • δ 1.21 (3H, s, C18–CH3) and δ 0.98 (3H, s, C19–CH3): Angular methyl groups .
  • ¹³C NMR (100 MHz, CDCl3):
    • δ 209.5 (C3, ketal-protected ketone), δ 199.8 (C11 ketone).
    • δ 109.2 and δ 107.9 (spiro ketal carbons) .

Infrared (IR) Spectroscopy

  • Strong absorption at 1720 cm⁻¹ (C=O stretch of C11 ketone).
  • Bands at 1120 cm⁻¹ and 1075 cm⁻¹ (C–O–C stretches of ketal rings) .

Mass Spectrometry (MS)

  • ESI-MS (m/z): 449.3 [M+H]⁺ (calc. 448.55).
  • Fragmentation pattern includes loss of ethylene glycol units (m/z 361.2) and sequential cleavage of the D-ring .

Comparative Structural Analysis with Related Steroidal Ketals

The 3,20-diethylene ketal group distinguishes this compound from analogous steroids:

Feature This compound Hydrocortisone 3,20-Diethylene Ketal 11-Deoxycortisol 3,20-Diethylene Ketal
C11 Substituent Ketone Hydroxyl Hydrogen
Δ5 vs. Δ4 Unsaturation Δ5 Δ4 Δ4
Ketal Stability High (resistant to acidic hydrolysis) Moderate Moderate

The Δ5 unsaturation reduces ring A planarity compared to Δ4 analogs, altering receptor-binding affinity . Additionally, the C11 ketone prevents 11β-hydroxylation, a common metabolic pathway in endogenous steroids . These modifications enhance metabolic stability while retaining glucocorticoid receptor interactions, as demonstrated in comparative molecular docking studies .

The spatial arrangement of the ketal rings also impacts solubility: the compound exhibits higher lipid solubility (logP ≈ 2.8) than non-ketalized analogs, facilitating membrane permeability . This structural feature is leveraged in prodrug designs to improve bioavailability .

Properties

IUPAC Name

17-hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,4,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-18,20,26,28H,4-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPHCSOODSGESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3(CC1=CCC4C2C(=O)CC5(C4CCC5(C6(OCCO6)CO)O)C)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Glycolic Protection of Progesterone

Progesterone (C₂₁H₃₀O₂) undergoes dual ketalization at C3 and C20 using ethylene glycol under acid catalysis. Tosic acid (0.6% w/w) facilitates azeotropic dehydration with toluene, yielding 3,20-diethylene ketal progesterone (Compound B, 78.3% yield). Critical parameters include:

ParameterValue
Temperature75–80°C
SolventEthylene glycol/toluene
CatalystTosic acid
WorkupKOH (20% in ethanol)

Post-reaction, alkaline workup hydrolyzes excess glycol, and crystallization from ethyl acetate affords high-purity Compound B (Mp: 180–181°C).

Step 2: Allylic Oxidation to Introduce C11 Ketone

Compound B undergoes allylic oxidation using N-hydroxylphthalimide (NHPI) and di-tert-butyl peroxide (DTBP) in dichloromethane. This step selectively oxidizes the Δ⁵ double bond to introduce a ketone at C11, forming Compound D. Key observations include:

  • Catalyst System : NHPI (5 mol%) with DTBP as initiator.

  • Yield : 68–72% after chromatographic purification.

  • Byproducts : Overoxidation to C11-carboxylic acid derivatives (<5%).

Step 3: Hydrazone Formation and Shapiro Reaction

Compound D reacts with p-toluenesulfonyl hydrazide in refluxing xylene to form a hydrazone intermediate (Compound E). Subsequent Shapiro reaction with methyllithium at −78°C cleaves the hydrazone, regenerating the Δ⁵ double bond and yielding the target ketal.

Alternative Method: Wittig Olefination and Ketal Exchange

A patent-pending approach (EP2892909B1) employs 18-methylestr-4-en-3,17-dione as the starting material. The synthesis involves:

  • Wittig Reaction : Methyltriphenylphosphonium bromide ylide introduces a methylene group at C11.

  • Ketal Protection : Ethylene glycol/neopentyl glycol forms 3,17-diketal under triethyl orthoformate catalysis.

  • Selective Hydrolysis : Acidic hydrolysis removes the C17 ketal while retaining C3 protection.

This route achieves 65% overall yield but requires stringent temperature control (−78°C) for ylide stability.

Comparative Analysis of Synthetic Routes

ParameterProgesterone RouteWittig Route
Starting Material CostLow (progesterone)High (specialized steroid)
Step Count45
Overall Yield52–55%45–50%
Byproduct ManagementModerate (chromatography)High (isomer separation)
ScalabilityIndustrial (kg-scale)Pilot-scale (100g)

The progesterone route is industrially favored due to lower precursor costs and higher yields, whereas the Wittig method offers modularity for C11-functionalized analogs.

Reaction Optimization and Challenges

Ketalization Efficiency

Ethylene glycol’s stoichiometry directly impacts ketal yield. Substoichiometric glycol (1.5 eq.) reduces diastereomer formation but prolongs reaction time. Neopentyl glycol (2.2 eq.) enhances C3 selectivity but increases molecular weight by 44 g/mol.

Oxidation Selectivity

NHPI/DTBP systems outperform CrO₃-based oxidants in minimizing C17 overoxidation. Adding 2,6-lutidine (1 eq.) suppresses acid-catalyzed ketal hydrolysis during oxidation.

Shapiro Reaction Kinetics

Methyllithium’s exothermicity necessitates slow addition (−78°C, 2 h) to prevent Δ⁵→Δ⁴ isomerization. Quenching with NH₄Cl(aq) stabilizes the product.

Industrial Applications and Derivatives

The compound serves as a precursor to cortisol 21-palmitate (C₃₇H₅₈O₆), where the C21 hydroxyl is esterified with palmitoyl chloride. SCBT markets the ketal as a high-purity intermediate (95%, $380/100 mg) for antiglucocorticoid research .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions can modify the ketone groups, converting them into alcohols.

    Substitution: The hydroxyl groups at positions 17 and 21 can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

    Oxidation: Formation of carboxylic acids or further oxidized ketones.

    Reduction: Formation of diols.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

Metabolic Pathways

17,21-Dihydroxy-pregn-5-ene-3,11,20-trione serves as an intermediate in the metabolism of C21-steroid hormones. It is crucial in the biosynthesis of corticosteroids such as cortisone and urocortisone. The enzymatic conversion involves:

  • Delta4-3-oxosteroid 5beta-reductase (EC 1.3.1.3): Converts cortisone to the dihydroxy compound.
  • 3-alpha-hydroxysteroid dehydrogenase (EC 1.1.1.50): Further converts the dihydroxy compound into urocortisone .

Therapeutic Applications

The compound has been studied for its potential therapeutic effects in several areas:

  • Anti-inflammatory Properties : Due to its structural similarity to corticosteroids, it may exhibit anti-inflammatory effects similar to hydrocortisone.
  • Hormonal Regulation : It plays a role in the regulation of various hormonal pathways, which can be beneficial in treating endocrine disorders.

Pharmacological Research

Research indicates that compounds structurally related to 17,21-dihydroxy-pregn-5-ene have been explored for their pharmacological properties:

  • Corticosteroid Activity : Studies have shown that modifications to steroid structures can enhance their efficacy as corticosteroids .
  • Anticancer Potential : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy .

Case Study 1: Corticosteroid Synthesis

A study focused on synthesizing corticosteroids from precursors involving 17,21-dihydroxy-pregn-5-ene demonstrated successful conversion pathways leading to biologically active compounds. The research highlighted the efficiency of enzymatic reactions in producing these steroids for therapeutic use .

Case Study 2: Anticancer Activity Assessment

Another research project evaluated the anticancer properties of various steroid derivatives including those related to 17,21-dihydroxy-pregn-5-ene. The findings suggested that certain modifications could enhance cytotoxic activity against specific cancer cell lines, paving the way for novel therapeutic agents .

Mechanism of Action

The mechanism of action of 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. The ketal group may enhance the compound’s stability and bioavailability, allowing for more effective interaction with its targets.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal
  • CAS Number : 101524-47-4
  • Molecular Formula : C₂₅H₃₆O₇
  • Molecular Weight : 448.55 g/mol
  • Structure : Features a pregn-5-ene backbone with hydroxyl groups at C17 and C21, ketone groups at C3, C11, and C20, and diethylene ketal protection at C3 and C20 .

Comparison with Structurally Similar Compounds

21-O-Carbomethoxypregn-5-ene-3,20-dione 3,20-Bisethylene Ketal (CAS: Not Specified)

  • Molecular Formula : C₂₇H₃₄O₇
  • Molecular Weight : ~470.56 g/mol
  • Key Features : Introduces a carbomethoxy (-COOCH₃) group at C21, replacing the hydroxyl group in the target compound.
  • Physical Properties : Melting point = 182–184°C; IR bands at 1754 cm⁻¹ (carbonyl) and 1101 cm⁻¹ (ketal) .
  • Synthesis : Phosgenation of 21-hydroxypregn-5-ene-3,20-dione 3,20-bisethylene ketal .

21-O-Carbomethoxypregn-5-ene-3,11,20-trione 3,20-Bisethylene Ketal (CAS: Not Specified)

  • Molecular Formula : C₂₆H₃₂O₈
  • Molecular Weight : ~472.53 g/mol
  • Key Features : Contains an additional ketone at C11 and a carbomethoxy group at C21.
  • Physical Properties : Melting point = 166–167°C; IR bands at 1754 cm⁻¹ (carbonyl) and 1100 cm⁻¹ (ketal) .
  • Differentiation : The C11 ketone introduces steric hindrance, which may affect receptor binding in biological systems compared to the target compound .

11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal (CAS: 76338-54-0)

  • Molecular Formula : C₂₅H₃₆O₇
  • Molecular Weight : 448.55 g/mol
  • Key Features : Shares the same backbone as the target compound but includes a hydroxyl group at C11.
  • Applications : Used in isotopic labeling studies (e.g., deuterated versions like CAS 134354-11-3) for metabolic tracing .

11β,17α,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal (CAS: 102030-55-7)

  • Molecular Formula : C₂₅H₃₆O₇
  • Molecular Weight : 448.55 g/mol
  • Key Features : β-configuration of the C11 hydroxyl group, contrasting with the α-configuration in cortisone derivatives.
  • Differentiation : Stereochemical differences at C11 significantly impact receptor binding specificity compared to the target compound .

5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5α-d4 (CAS: 1482-51-5)

  • Molecular Formula : C₂₁H₂₆D₄O₅
  • Molecular Weight : 362.46 g/mol
  • Key Features : Deuterated analog with a saturated A-ring (5α-pregnane) and reduced C3 and C20 ketones.
  • Applications : Used as a stable isotope tracer in pharmacokinetic studies .
  • Differentiation: Deuteration alters metabolic stability and spectroscopic properties, making it distinct from non-deuterated analogs .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Key Applications
This compound 101524-47-4 C₂₅H₃₆O₇ 448.55 C3/C20 ketal, C17/C21 hydroxyl Not Reported Cortisol intermediate
21-O-Carbomethoxypregn-5-ene-3,20-dione 3,20-Bisethylene Ketal Not Specified C₂₇H₃₄O₇ ~470.56 C21 carbomethoxy 182–184 Synthetic intermediate
11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal 76338-54-0 C₂₅H₃₆O₇ 448.55 C11 hydroxyl Not Reported Isotopic labeling studies
11β,17α,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal 102030-55-7 C₂₅H₃₆O₇ 448.55 C11β hydroxyl Not Reported Receptor activation studies
5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5α-d4 1482-51-5 C₂₁H₂₆D₄O₅ 362.46 Deuterated A-ring, saturated backbone 207–210 Metabolic tracing

Key Findings and Differentiation

Structural Variations :

  • Ketal vs. Acetate Protection : Compounds with diethylene ketal groups (e.g., target compound) exhibit greater acid stability compared to acetate-protected analogs like 21-acetoxypregn-5-ene-3,11,20-trione .
  • Substituent Effects : Carbomethoxy groups enhance lipophilicity, while hydroxyl groups improve solubility .

Synthetic Utility :

  • The target compound is pivotal in cortisol synthesis, whereas deuterated analogs (e.g., CAS 1482-51-5) are specialized for tracer studies .

Biological Activity :

  • Stereochemistry at C11 (α vs. β) dictates receptor selectivity, as seen in 11β-hydroxy derivatives activating mineralocorticoid receptors .

Safety and Handling: Some analogs (e.g., isotopic labels) require controlled handling due to regulatory restrictions, while others (e.g., non-deuterated intermediates) are less regulated .

Biological Activity

17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal is a steroid compound involved in the metabolism of C21-steroid hormones. Its biological activity is primarily associated with its role in hormone synthesis and regulation within the human body. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula: C23H34O6
  • Molecular Weight: 402.4807 g/mol
  • IUPAC Name: 17α,21-dihydroxy-pregn-5-ene-3,11,20-trione 3,20-diethylene ketal
  • CAS Registry Number: 101524-47-4

The compound is characterized by a ketone functional group and multiple hydroxyl groups that contribute to its biological activity.

Hormonal Synthesis and Regulation

17,21-Dihydroxy-pregn-5-ene-3,11,20-trione is an intermediate in the biosynthesis of cortisone and urocortisone. It is synthesized from cortisone through the action of the enzyme Delta4-3-oxosteroid 5beta-reductase (EC 1.3.1.3) and subsequently converted to urocortisone via 3-alpha-hydroxysteroid dehydrogenase (EC 1.1.1.50) . This pathway is crucial for maintaining glucocorticoid levels in the body.

Enzymatic Activity

Research indicates that this compound may exhibit enzymatic activity related to quinone reductases. Quinone reductases are enzymes that play a significant role in cellular detoxification processes and protection against oxidative stress . The biological activity of this compound may also involve modulation of antioxidant pathways, contributing to cellular protection.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • Cytotoxicity Studies : In vitro studies have shown that related steroid compounds exhibit varying degrees of cytotoxicity against cancer cell lines (e.g., MCF-7). For instance, compounds structurally similar to 17,21-Dihydroxy-pregn-5-ene have demonstrated IC50 values in the low micromolar range against these cell lines .
  • Antioxidant Activity : Research has indicated that compounds with similar structures can exhibit antioxidant properties by scavenging free radicals and enhancing quinone reductase activity . This suggests a potential role for 17,21-Dihydroxy-pregn-5-ene in protecting cells from oxidative damage.
  • Metabolic Pathways : The metabolic pathway involving this compound has been studied extensively in the context of adrenal steroidogenesis. Its conversion to active steroid hormones underscores its importance in endocrine regulation .

Summary Table of Biological Activities

Activity Description
Hormonal SynthesisIntermediate in glucocorticoid synthesis (cortisone to urocortisone)
Enzymatic ActivityPotential modulation of quinone reductase activity; involvement in detoxification processes
CytotoxicityExhibits cytotoxic effects on cancer cell lines (e.g., MCF-7)
Antioxidant PropertiesScavenges free radicals; enhances cellular protection mechanisms

Q & A

Q. Q: How should researchers mitigate instability issues during storage?

A: The compound’s short shelf life necessitates storage in anhydrous solvents (chloroform/methanol) under inert gas. Light-sensitive batches require amber vials. Stability data is limited, but decomposition is minimized at −20°C with desiccants. Always verify expiry dates before use, as degradation products (e.g., free ketones) can interfere with downstream reactions .

Stereochemical Considerations in Derivative Synthesis

Q. Q: How do stereochemical variations at C-20 affect downstream cortisol derivative synthesis?

A: The C-20 configuration (α vs. β) influences reactivity in acetylation or dehydration steps. For example, 20α-hydroxy derivatives undergo smoother allylic oxidation with DDQ to form Δ¹⁶-diene intermediates (e.g., 38), while 20β isomers show slower kinetics and require silica gel chromatography to resolve diastereomers . Optical rotation ([α]D values: −22.8° to −43.5°) and IR bands (e.g., Δ¹⁶ absorption at 1635 cm⁻¹) are critical for stereochemical validation .

Advanced Methodological Challenges

Q. Q: How can researchers resolve contradictory solubility or reactivity data in published protocols?

A: Discrepancies arise from solvent purity (e.g., anhydrous pyridine vs. technical grade) or stereochemical impurities. For solubility conflicts, pre-triturate the compound in cold chloroform before methanol dilution . Reactivity issues (e.g., incomplete acetylation) are mitigated by optimizing molar ratios (e.g., 1:2 substrate:acetic anhydride) and reaction times (4–6 hr at 5°C) . Cross-validate results using deuterated analogs (e.g., C₂₅H₃₄D₄O₇) to track reaction pathways via mass spectrometry .

Isotopic Labeling for Metabolic Studies

Q. Q: What strategies are recommended for synthesizing deuterated versions for tracer studies?

A: Deuterium incorporation at C-17α, C-21, or C-5α positions is achieved via catalytic exchange (e.g., D₂O/H⁺) or using deuterated reagents (e.g., CD₃OD in ketalization). For example, 5α-Pregnan-17α,21-diol-3,11,20-trione-d4 (C₂₅H₃₄D₄O₇) is synthesized by deuterium exchange under basic conditions, with purity confirmed by NMR (δ 1.2–2.1 ppm for methyl-D resonances) . Labeled intermediates are critical for studying androgen biosynthesis or adrenal cortex metabolism .

Analytical Method Validation

Q. Q: Which analytical methods are most reliable for quantifying trace impurities?

A: Reverse-phase HPLC with UV detection (λ = 240 nm for conjugated dienes) resolves impurities like Δ⁵,¹⁶-diene byproducts. For structural confirmation, high-resolution MS (e.g., ESI-TOF) and ¹H/¹³C NMR (e.g., C-3/C-20 ketal signals at δ 100–105 ppm) are essential . Note: Avoid TLC for low-concentration impurities due to limited sensitivity .

Handling Controlled Substance Restrictions

Q. Q: What permits or documentation are required for international procurement?

A: As a controlled substance (BSL-2), researchers must provide import permits (e.g., DEA Form 222 for the U.S.), institutional biosafety certifications, and end-use declarations. Lead times vary (4–8 weeks for made-to-order batches), and exact-weight packaging may incur additional handling fees .

Reaction Optimization for Scale-Up

Q. Q: How can lab-scale syntheses be adapted for gram-scale production without compromising yield?

A: Replace batch-wise chromatography with continuous-flow silica gel systems for diastereomer separation (e.g., 20α/β isomers). For oxidation steps, substitute DDQ with catalytic TEMPO/NaOCl to reduce costs. Scale-up acetylation reactions require strict temperature control (−5°C) to prevent di-O-carboethoxy byproducts .

Data Interpretation in Mechanistic Studies

Q. Q: How are conflicting spectral data (e.g., IR vs. NMR) reconciled in mechanistic proposals?

A: Cross-correlate IR hydroxyl bands (e.g., 3460 cm⁻¹ for free −OH vs. 1742 cm⁻¹ for acetates) with ¹H NMR integration (e.g., acetate methyl protons at δ 2.1 ppm). For ambiguous peaks, synthesize derivatives (e.g., 21-O-carboethoxy analogs) to isolate spectral contributions .

Ethical and Safety Compliance

Q. Q: What safety protocols are mandated for handling this compound in vivo studies?

A: The compound is strictly for research (non-human use). Institutional Animal Care and Use Committee (IACUC) approval is required for metabolic studies. Use PPE (gloves, goggles) due to potential irritancy, and dispose of waste via incineration (≥800°C) .

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